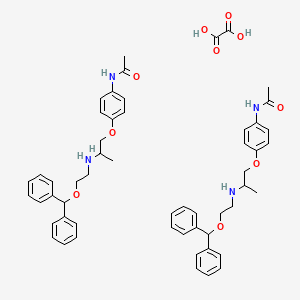
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a diphenylmethoxy group, an ethylamino group, and a propoxyphenylacetamide moiety. The hemioxalate form indicates the presence of an oxalate counterion, which is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with an appropriate halogenating agent to form diphenylmethoxy halide.
Alkylation: The diphenylmethoxy halide is then reacted with an ethylamine derivative to form the diphenylmethoxyethylamine intermediate.
Coupling with Propoxyphenylacetamide: The diphenylmethoxyethylamine intermediate is then coupled with a propoxyphenylacetamide derivative under suitable conditions to form the final product.
Formation of Hemioxalate Salt: The final product is then treated with oxalic acid to form the hemioxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylmethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the amide or amino groups, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of diphenylmethanone or diphenylmethanal derivatives.
Reduction: Formation of diphenylmethanol or diphenylmethane derivatives.
Substitution: Formation of various substituted diphenylmethoxy derivatives.
Applications De Recherche Scientifique
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic processes and cellular functions.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparaison Avec Des Composés Similaires
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate can be compared with similar compounds to highlight its uniqueness:
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide hydrochloride: Similar structure but different substituents, leading to variations in chemical properties and biological activity.
N-(4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propoxy)phenyl)acetamide hydrochloride: Contains additional methoxy groups, affecting its reactivity and applications.
N-(4-(2-{[2-(Diphenylmethoxy)ethyl]amino}propoxy)phenyl)acetamide ethanedioate: Different counterion (ethanedioate) compared to hemioxalate, influencing its solubility and stability.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
62099-01-8 |
|---|---|
Formule moléculaire |
C54H62N4O10 |
Poids moléculaire |
927.1 g/mol |
Nom IUPAC |
N-[4-[2-(2-benzhydryloxyethylamino)propoxy]phenyl]acetamide;oxalic acid |
InChI |
InChI=1S/2C26H30N2O3.C2H2O4/c2*1-20(19-31-25-15-13-24(14-16-25)28-21(2)29)27-17-18-30-26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;3-1(4)2(5)6/h2*3-16,20,26-27H,17-19H2,1-2H3,(H,28,29);(H,3,4)(H,5,6) |
Clé InChI |
NWIUPBDPVLBPPC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
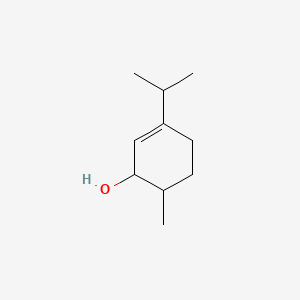
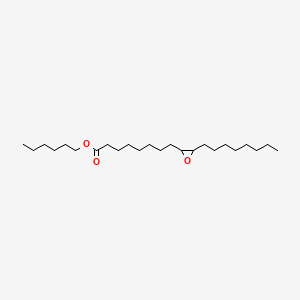
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)


![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
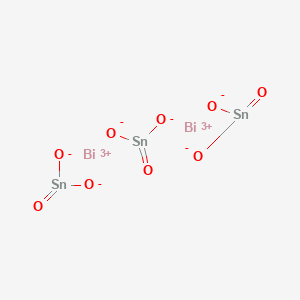
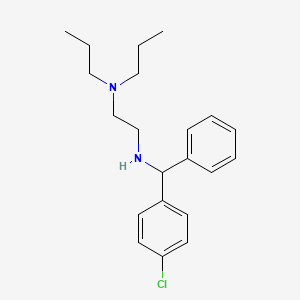
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
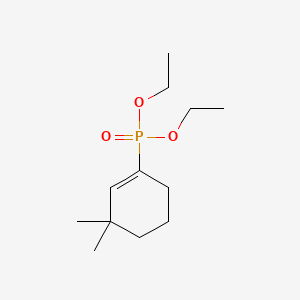
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

